1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide
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Overview
Description
1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide is a synthetic compound that belongs to the piperidine class This compound is characterized by its complex structure, which includes a piperidine ring substituted with a benzyl group and a 4-methylphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with 4-methylphenylpropyl chloride under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with selective dopamine reuptake inhibition properties.
1-Benzyl-4-methylbenzene: A simpler compound with a benzyl group attached to a methylbenzene ring.
Uniqueness
1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and 4-methylphenylpropyl groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-3-22(20-11-9-18(2)10-12-20)24-23(26)21-13-15-25(16-14-21)17-19-7-5-4-6-8-19/h4-12,21-22H,3,13-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWIPDSPOCZICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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